2,5-Dinitroterephthalic acid
CAS No.: 65109-45-7
Cat. No.: VC3855057
Molecular Formula: C8H4N2O8
Molecular Weight: 256.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65109-45-7 |
|---|---|
| Molecular Formula | C8H4N2O8 |
| Molecular Weight | 256.13 g/mol |
| IUPAC Name | 2,5-dinitroterephthalic acid |
| Standard InChI | InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)4(8(13)14)2-6(3)10(17)18/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | MUFZXBPNVPXWAV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Computed Physicochemical Properties
Table 1 summarizes key computed properties of 2,5-dinitroterephthalic acid derived from PubChem data .
Table 1: Computed Physicochemical Properties of 2,5-Dinitroterephthalic Acid
| Property | Value |
|---|---|
| Molecular Weight | 256.13 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donors | 2 (carboxylic acid -OH groups) |
| Hydrogen Bond Acceptors | 8 (2 nitro, 4 carboxylic O) |
| Topological Polar Surface Area | 166 Ų |
| Rotatable Bond Count | 2 (carboxylic acid groups) |
The low XLogP3-AA value (0.6) indicates moderate hydrophobicity, balanced by the polar nitro and carboxylic acid groups. The high topological polar surface area (166 Ų) underscores its potential for forming extensive hydrogen-bonding networks, a trait critical for applications in coordination polymers or metal-organic frameworks (MOFs) .
Synthesis and Chemical Reactivity
Chemical Transformations
The nitro groups in 2,5-dinitroterephthalic acid serve as reactive sites for further chemical modifications:
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd) reduces the nitro groups to amino (-NH₂) groups, yielding 2,5-diaminoterephthalic acid . This product is a valuable precursor for dyes and fluorophores.
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Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring facilitates substitution reactions with nucleophiles such as amines or thiols under basic conditions, enabling the introduction of diverse functional groups .
These transformations highlight the compound’s versatility as a building block for synthesizing specialized organic materials.
Comparison with Related Compounds
Terephthalic Acid (C₈H₆O₄)
The parent compound, terephthalic acid, lacks nitro substituents, resulting in lower acidity (pKa ≈ 3.5) compared to 2,5-dinitroterephthalic acid (pKa < 2) . The absence of electron-withdrawing groups also renders terephthalic acid less reactive toward electrophilic substitution but more soluble in polar solvents due to reduced molecular weight and polarity .
2-Nitroterephthalic Acid (C₈H₅NO₆)
Mono-nitration of terephthalic acid yields 2-nitroterephthalic acid, which exhibits intermediate properties between terephthalic acid and its dinitro derivative. The single nitro group increases acidity and reduces symmetry, leading to different crystallographic packing patterns, as observed in the C2/c space group .
2,5-Diaminoterephthalic Acid (C₈H₈N₂O₄)
Reduction of 2,5-dinitroterephthalic acid produces 2,5-diaminoterephthalic acid, where amino groups replace nitro groups. This compound demonstrates enhanced fluorescence properties and serves as a ligand in luminescent MOFs .
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